1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a cyclobutylmethyl group and a methyl group
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the cyclobutylmethyl group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitution patterns. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group, using reagents like alkyl halides under basic conditions.
Ring-Opening Reactions: The cyclobutylmethyl group can undergo ring-opening reactions under specific conditions, leading to the formation of linear or branched products
Scientific Research Applications
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Cyclobutylmethyl derivatives: These compounds share the cyclobutylmethyl group but differ in their core structures, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring can exhibit distinct reactivity and biological activities.
Cycloalkane derivatives: These compounds have similar ring structures but may differ in their functional groups and overall reactivity .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-7-5-9(10)11-12(7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H2,10,11) |
InChI Key |
OAJWEUCBDFJRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCC2)N |
Origin of Product |
United States |
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